4-Amino-6-(4-hydroxyphenyl)pyridazin-3(2H)-one is a heterocyclic organic compound characterized by its pyridazinone structure, which includes an amino group and a hydroxyphenyl substituent. This compound belongs to the class of pyridazinones, which are known for their diverse biological activities and potential therapeutic applications.
The compound can be synthesized through various chemical reactions involving starting materials such as hydrazine derivatives and substituted aromatic compounds. Notably, it has been studied for its potential in medicinal chemistry, particularly in the development of new pharmaceuticals.
4-Amino-6-(4-hydroxyphenyl)pyridazin-3(2H)-one is classified as:
The synthesis of 4-Amino-6-(4-hydroxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
For example, one method involves heating a mixture of 4-hydroxyphenyl hydrazine and a pyridazine derivative under reflux conditions, which leads to the formation of the desired product with satisfactory yields. Specific reaction conditions, such as temperature and time, are critical for optimizing yield and purity .
The molecular structure of 4-Amino-6-(4-hydroxyphenyl)pyridazin-3(2H)-one consists of:
The compound can undergo various chemical reactions, including:
For instance, the reaction of 4-amino-6-(4-hydroxyphenyl)pyridazin-3(2H)-one with different electrophiles can yield various derivatives that may exhibit enhanced biological activity .
The mechanism of action for compounds like 4-Amino-6-(4-hydroxyphenyl)pyridazin-3(2H)-one often involves interaction with biological targets such as enzymes or receptors. The presence of the amino and hydroxy groups allows for hydrogen bonding and other interactions that are crucial for binding affinity.
Research indicates that similar pyridazinones may exhibit anti-inflammatory or antimicrobial properties through modulation of specific biochemical pathways .
Relevant data from spectroscopic analyses (NMR, IR) confirm the structural integrity and functional groups present in the molecule .
4-Amino-6-(4-hydroxyphenyl)pyridazin-3(2H)-one has several potential applications in scientific research:
Research continues to explore its efficacy in treating specific diseases, highlighting its significance in medicinal chemistry .
The pyridazinone nucleus (1,2-diazin-6-one) emerged as a privileged scaffold in medicinal chemistry during the mid-20th century, initially valued for its structural resemblance to natural purines and pyrimidines. Early applications focused on cardiovascular therapeutics, particularly vasodilatory and cardiotonic agents, leveraging the scaffold's electron-rich character for receptor interactions [6]. Traditional synthesis routes relied on condensation reactions of hydrazine derivatives with dicarbonyl compounds, which often resulted in mixtures of positional isomers with varying bioactivities. These synthetic challenges limited early exploration to simple alkyl or aryl substitutions without sophisticated functionalization [6] [8].
The evolution of computational chemistry and structural biology catalyzed a transformative shift in pyridazinone applications. Scaffold hopping strategies enabled systematic exploration of bioisosteric replacements, with the 4-amino-6-aryl variant emerging as a particularly versatile framework . A significant milestone was the development of GSPZ (6-(4-hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one), a bio-based monomer derived from guaiacol and succinic anhydride. GSPZ demonstrated superior thermal properties (melting point: 275°C, decomposition temperature: 347°C) compared to petroleum-derived analogs like BPA, attributed to enhanced molecular rigidity from intramolecular hydrogen bonding involving the pyridazinone carbonyl and amino groups [6]. Contemporary synthetic advancements now enable precise functionalization at C-4, C-5, and C-6 positions, facilitating structure-activity relationship (SAR) studies previously hindered by regioisomeric contamination [6] [8].
Table 1: Evolution of Pyridazinone Scaffolds in Therapeutic Development
Generation | Synthetic Approach | Key Limitations | Representative Derivatives | Primary Therapeutic Focus |
---|---|---|---|---|
1st (1950s-70s) | Acid-catalyzed hydrazine condensations | Regioisomeric mixtures, low yields | Alkyl-3(2H)-pyridazinones | Cardiovascular agents |
2nd (1980s-2000s) | Halogen-directed cross-coupling | Limited functional group tolerance | 3,5-Dichloro-6-arylpyridazines | PDE inhibitors, Antidepressants |
Modern | Computational scaffold hopping, Metal-catalyzed functionalization | Complexity in multistep synthesis | 4-Amino-6-(4-hydroxyphenyl) derivatives | Multitarget agents (CNS, Oncology) |
The strategic incorporation of both 4-amino and 4-hydroxyphenyl moieties transforms the pyridazinone core into a multifunctional pharmacophore with balanced electronic and steric properties. Quantum mechanical analyses reveal that the electron-donating amino group at C-4 significantly enhances the π-deficient character of the diazine ring, while the para-hydroxyphenyl substituent at C-6 introduces controlled hydrophobicity essential for membrane penetration [4]. This dual functionality enables simultaneous engagement with complementary biological targets through distinct interaction modalities:
Neurodegenerative Applications: In Alzheimer's disease therapeutics, derivatives function as balanced multifunctional ligands targeting acetylcholinesterase (AChE) inhibition (predicted pIC50 up to 8.2) and amyloid-β (Aβ) anti-aggregation. Molecular docking demonstrates that the 4-amino group forms critical hydrogen bonds with catalytic triad residues (His447, Ser203), while the phenolic hydroxyl engages peripheral anionic site residues (Trp286) through water-mediated hydrogen bonding. This dual-site binding simultaneously enhances cholinergic transmission and disrupts β-sheet formation in Aβ peptides [4].
Cardiovascular Innovations: Vasodilating analogs exhibit potency surpassing classical agents by 60-600 fold, with EC50 values as low as 0.02916 µM. The 4-hydroxyphenyl moiety is essential for NO release modulation in vascular smooth muscle, while the amino group enables zwitterion formation that mimics endogenous signaling molecules. Compound 2j (EC50 = 0.02916 µM) achieves this through optimal para-substitution on the phenyl ring that fine-tunes electron density distribution [9].
Oncology Platforms: PROTAC degraders exploit the scaffold as a SMARCA2/4 bromodomain ligand, with optimized derivatives (e.g., A11) achieving DC50 = 3.0 nM against SMARCA2. The 4-amino group serves as a versatile tethering point for E3 ligase ligands (e.g., VHL), while the phenolic hydroxyl contributes to pharmacokinetic optimization through glucuronidation potential [5].
Table 2: Structural Features Enabling Multitarget Engagement
Structural Element | Electronic Contribution | 3D Pharmacophoric Role | Therapeutic Target |
---|---|---|---|
4-Amino group | Resonance donation (+M effect), pKa ~5.2 | H-bond donor/acceptor, Zwitterion formation | AChE catalytic triad, FABP4 polar pocket |
N1 position | Modulates ring planarity | N-alkylation for steric control | Vasodilator receptor access channels |
6-(4-Hydroxyphenyl) | Extended conjugation, Controlled logP | Rotatable bond for binding adaptability, Phenolic H-bonding | Aβ aggregation interfaces, Bromodomain acetyl-lysine pockets |
Pyridazinone carbonyl | Strong dipole moment (≈4.5D) | H-bond acceptor, Metal coordination site | Zinc metalloproteinases, Transition state mimicry |
The bioactivity of pyridazinone derivatives exhibits profound sensitivity to positional isomerism, particularly concerning the location of the amino group and the substitution pattern on the phenyl ring. Quantum chemical calculations (DFT/B3LYP 6-31G) demonstrate that the 4-amino regioisomer exhibits superior dipole alignment (≈5.2 Debye) compared to 5-amino analogs (≈3.8 Debye), enhancing electrostatic complementarity with target proteins [5] [6]:
Amino Group Positioning: 4-Amino substitution stabilizes a quinoid resonance structure that redistributes electron density toward N2, enhancing hydrogen bond acceptance capacity by 30% compared to 5-amino isomers. This electronic rearrangement proved critical in FABP4 inhibitors, where 4-amino-6-aryl derivatives achieved submicromolar IC50 by forming a bidentate H-bond network with Arg126 and Tyr128. Conversely, 5-amino isomers showed 10-fold reduced affinity due to suboptimal orbital overlap with the polar binding pocket [1] .
Phenolic Substitution Geometry: The parahydroxy configuration on the C6-phenyl ring enables extended conjugation that reduces the energy gap between HOMO and LUMO orbitals (ΔE ≈ 4.1 eV), facilitating charge-transfer interactions with biological targets. Ortho-substituted analogs exhibit steric hindrance that disrupts coplanarity, increasing energy gap to ≈4.7 eV and diminishing bioactivity. In SMARCA2 degraders, para-hydroxyphenyl derivatives showed 98% degradation efficiency at 100 nM, while ortho-hydroxy counterparts achieved only 63% due to compromised bromodomain engagement [5] [9].
Electronic Modulation via Substituents: Systematic variation of the phenyl ring's para-position reveals a volcano-shaped activity relationship in vasodilatory analogs. Strong electron-donating groups (-NMe2) enhance activity up to EC50 = 0.02916 µM by facilitating electron donation to the pyridazinone core, which potentiates NO release. Conversely, electron-withdrawing groups (-CN) diminish potency (EC50 >1.5 µM) despite similar logP values, confirming electronic rather than lipophilic control of activity [9].
Table 3: Influence of Positional Isomerism on Key Bioactivities
Isomeric Variation | Structural Feature | Target-Specific Consequence | Potency Shift |
---|---|---|---|
4-Amino vs 5-Amino | Resonance stabilization | FABP4 H-bond network integrity | 10x increase in binding affinity (Kd 4-amino: 0.28 µM vs 5-amino: 2.7 µM) |
Para-hydroxy vs Ortho-hydroxy | Dihedral angle constraint | SMARCA2 bromodomain access | 35% reduction in degradation efficiency at equimolar concentrations |
N1-Unsubstituted vs N1-Alkylated | H-bond donation capacity | AChE gorge penetration depth | 2.5x decrease in IC50 for unsubstituted derivatives in cholinesterase inhibition |
C6-Aryl vs C6-Heteroaryl | π-Stacking capability | Aβ fibril disruption efficiency | Heteroaryl variants show 40% enhanced anti-aggregation despite similar hydrophobicity |
The integration of these strategic modifications enables precise tuning of the scaffold for diverse therapeutic applications while maintaining core pharmacophoric features essential for multitarget engagement. Future developments will likely exploit these stereoelectronic principles to expand the scaffold's utility in emerging therapeutic areas including epigenetic modulation and protein degradation [4] [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7